3-(1-bromo-2-naphthyl)propanoic acid
Description
3-(1-Bromo-2-naphthyl)propanoic acid is a brominated aromatic carboxylic acid derivative characterized by a naphthalene ring substituted with a bromine atom at the 1-position and a propanoic acid side chain at the 2-position. These features likely influence its physicochemical properties, such as increased lipophilicity and altered acidity compared to simpler phenylpropanoic acid derivatives.
Properties
IUPAC Name |
3-(1-bromonaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-13-10(7-8-12(15)16)6-5-9-3-1-2-4-11(9)13/h1-6H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPSLJBFHVHPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Examples :
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1, )
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3, )
| Property | 3-(1-Bromo-2-naphthyl)propanoic Acid | Chlorinated Phenylpropanoic Acids |
|---|---|---|
| Aromatic System | Naphthalene (two fused benzene rings) | Monocyclic phenyl ring |
| Substituents | Bromine (1-position) | Chlorine, hydroxyl groups |
| Bioactivity | Not reported (inferred) | Antimicrobial (E. coli, S. aureus) |
| Electronic Effects | Strong electron-withdrawing Br | Moderate electron-withdrawing Cl |
Key Differences :
- Bromine’s larger atomic radius and polarizability may alter binding interactions in biological systems compared to chlorine .
Heterocyclic Propanoic Acid Derivatives
Example :
- 3-(2-Oxo-2H-pyran-6-yl)propanoic acid (Compound 5, )
| Property | This compound | Pyran-Substituted Propanoic Acid |
|---|---|---|
| Substituent | Bromonaphthyl | 2-Oxopyran ring |
| Bioactivity | Not reported | Moderate antifungal activity |
| Solubility | Likely low (due to naphthyl) | Higher (polar pyran oxygen) |
Key Differences :
- The pyran ring introduces oxygen atoms, increasing polarity and solubility, whereas the bromonaphthyl group prioritizes hydrophobic interactions .
Naphthalene-Based Propanoic Acid Derivatives
Example :
- 3-(2,6-Dimethyl-octahydronaphthalen-1-yl)propanoic acid (Compound 3, )
| Property | This compound | Octahydronaphthalene Derivative |
|---|---|---|
| Aromaticity | Fully aromatic naphthalene | Partially saturated naphthalene |
| Function | Not reported | Cholesterol-lowering agent |
| Steric Effects | Planar aromatic system | Bulky, saturated substituents |
Key Differences :
- The fully aromatic naphthyl system in the target compound may facilitate π-π stacking in molecular recognition, unlike the saturated derivative in , which likely interacts via steric or hydrophobic effects .
Brominated Branched-Chain Propanoic Acids
Example :
- 2-Bromo-2-methyl-propanoic acid ()
| Property | This compound | 2-Bromo-2-methyl-propanoic Acid |
|---|---|---|
| Structure | Aromatic substitution | Aliphatic branched chain |
| Molecular Weight | ~285 (estimated) | 167.01 |
| Boiling Point | Likely high (>200°C) | 200°C |
| Solubility | Low (aromatic) | Slightly soluble in water |
Key Differences :
- The aromatic bromine in the target compound may stabilize the carboxylate anion via resonance, whereas the aliphatic bromine in exerts inductive effects only .
Data Tables
Table 1: Bioactivity Comparison
Table 2: Physical Properties
| Compound | Molecular Weight | Boiling Point (°C) | Solubility |
|---|---|---|---|
| This compound | ~285 | >250 (estimated) | Low in water |
| 2-Bromo-2-methyl-propanoic acid | 167.01 | 200 | Slightly soluble |
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